N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)alanine
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Overview
Description
N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)alanine is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)alanine typically involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with alanine derivatives under specific conditions. One common method involves the use of nitroalkanes in polyphosphoric acid (PPA) to synthesize 6,7-dimethoxy-3,4-dihydroisoquinoline, which is then reacted with alanine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale reactions using similar reagents and conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)alanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., NaOH, KCN) in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated or nitrile derivatives.
Scientific Research Applications
N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)alanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cardiovascular diseases.
Mechanism of Action
The mechanism of action of N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)alanine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: A precursor in the synthesis of N-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)alanine.
3,3-Dimethyl-6,7-diethoxy-3,4-dihydroisoquinoline: A structurally similar compound with different substituents on the isoquinoline ring.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of dimethoxy and dimethyl groups on the isoquinoline ring. These features may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives.
Properties
Molecular Formula |
C16H22N2O4 |
---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]propanoic acid |
InChI |
InChI=1S/C16H22N2O4/c1-9(15(19)20)17-14-11-7-13(22-5)12(21-4)6-10(11)8-16(2,3)18-14/h6-7,9H,8H2,1-5H3,(H,17,18)(H,19,20) |
InChI Key |
CMQWJGPWRZSAOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N=C1C2=CC(=C(C=C2CC(N1)(C)C)OC)OC |
Origin of Product |
United States |
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